molecular formula C7H10O B1611556 Spiro[3.3]heptan-1-one CAS No. 63049-05-8

Spiro[3.3]heptan-1-one

Cat. No. B1611556
CAS RN: 63049-05-8
M. Wt: 110.15 g/mol
InChI Key: XJYDBQLYSOZWCC-UHFFFAOYSA-N
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Description

Spiro[3.3]heptan-1-one is a chemical compound with the CAS Number: 63049-05-8 . It has a molecular weight of 110.16 . The IUPAC name for this compound is spiro[3.3]heptan-1-one . The InChI Code for this compound is 1S/C7H10O/c8-6-2-5-7(6)3-1-4-7/h1-5H2 .


Synthesis Analysis

A novel approach for the formation of the highly strained spiro[3.3]heptan-1-one motif was developed through the reaction of 1-sulfonylcyclopropanols and lithiated 1-sulfonylbicyclo[1.1.0]butanes .


Molecular Structure Analysis

The molecular formula of Spiro[3.3]heptan-1-one is C7H10O . Its average mass is 110.154 Da and its monoisotopic mass is 110.073166 Da .


Physical And Chemical Properties Analysis

Spiro[3.3]heptan-1-one is a liquid at room temperature . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis of Highly Strained Compounds

Spiro[3.3]heptan-1-one serves as a key intermediate in the synthesis of highly strained chemical structures. A novel approach for its formation involves the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes, leading to optically active 3-substituted spiro[3.3]heptan-1-ones . This process is fully regio- and stereospecific, which is crucial for creating compounds with precise configurations required in advanced material sciences and pharmaceuticals.

Liquid Crystal Technology

Spiro[3.3]heptan-1-one derivatives have been identified for use in nematic liquid crystal mixtures . These compounds contribute to the electro-optical properties of liquid crystals, which are essential for display technologies. The rigid and versatile structure of spiro[3.3]heptan-1-one makes it suitable for fine-tuning the physicochemical properties of liquid crystals.

Material Sciences

The unique structure of Spiro[3.3]heptan-1-one makes it an excellent candidate for creating rigid-linear motifs in material sciences . Its incorporation into polymers and other materials can lead to enhanced stability and desirable mechanical properties.

Synthetic Organic Chemistry

Spiro[3.3]heptan-1-one is used in synthetic organic chemistry for strain-release-driven spirocyclization . This technique is valuable for constructing complex organic compounds with spiro configurations, which are often found in natural products and pharmaceuticals.

Peptide Structure Analysis

The conformationally rigid nature of spiro[3.3]heptan-1-one derivatives makes them suitable for peptide structure analysis by solid-state NMR spectroscopy . This application is particularly important in the study of peptide and protein structures, which has implications for understanding biological processes and designing therapeutic agents.

Safety and Hazards

The safety information for Spiro[3.3]heptan-1-one indicates that it is a hazardous compound. The GHS pictograms show a GHS02 signal, which means it is flammable . The hazard statements include H226, which means it is flammable liquid and vapor . The precautionary statements include P210, P233, P240, P241, P242, P243, P280, P303+P361+P353, P370+P378, P403+P235, P501 .

properties

IUPAC Name

spiro[3.3]heptan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c8-6-2-5-7(6)3-1-4-7/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJYDBQLYSOZWCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50501890
Record name Spiro[3.3]heptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50501890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[3.3]heptan-1-one

CAS RN

63049-05-8
Record name Spiro[3.3]heptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50501890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name spiro[3.3]heptan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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